Dicyclohexylamine hydrochloride

Übersicht

Beschreibung

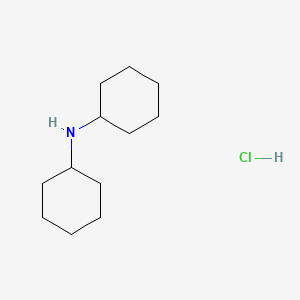

Dicyclohexylamine is a secondary amine with the chemical formula HN(C6H11)2 . It is a colorless liquid, although commercial samples can appear yellow . It has a fishy odor, typical for amines . It is sparingly soluble in water . As an amine, it is an organic base and useful precursor to other chemicals .

Synthesis Analysis

Dicyclohexylamine is prepared by the catalytic hydrogenation of aniline (phenylamine), with a catalyst of ruthenium and/or palladium . This method produces mainly cyclohexylamine with little dicyclohexylamine . Better results have been reported when the catalyst is applied to a support of niobic acid and/or tantalic acid . It is also obtained by reductive amination of cyclohexanone with ammonia or cyclohexylamine .Molecular Structure Analysis

The molecular formula of Dicyclohexylamine is C12H23N . The average mass is 181.318 Da and the monoisotopic mass is 181.183044 Da .Chemical Reactions Analysis

Dicyclohexylamine achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine . Dicyclohexylamine non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum .Physical And Chemical Properties Analysis

Dicyclohexylamine has a molecular weight of 181.32 g/mol . It has a melting point range of -4 to -3 °C and a boiling point range of 256 to 257 °C . The density of Dicyclohexylamine is 0.894 g/cm³ at 20 °C . It exhibits slight solubility in water but readily dissolves in organic solvents such as ethanol, ether, and chloroform .Wissenschaftliche Forschungsanwendungen

Antioxidants in Rubber and Plastics

Dicyclohexylamine is used in the production of antioxidants in rubber and plastics . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Vulcanization Accelerators for Rubber

It also serves as a vulcanization accelerator for rubber . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by adding sulfur or other equivalent curatives or accelerators.

Corrosion Inhibitors in Steam Pipes and Boilers

Dicyclohexylamine is used as a corrosion inhibitor in steam pipes and boilers . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of metals and alloys.

Agrochemicals

It is used in the production of agrochemicals . Agrochemicals refer to the broad range of pesticides, including insecticides, herbicides, and fungicides.

Textile Chemicals

Dicyclohexylamine is used in the production of textile chemicals . These chemicals are used during fabric treatment and textile manufacturing processes.

Catalysts for Flexible Polyurethane Foams

It is used as a catalyst in the production of flexible polyurethane foams . Polyurethane foam is a blanket term that includes any foam that is synthesized using polyol and diisocyanate.

Inhibitor of Spermidine Synthase in Plants

Dicyclohexylamine has been used as an inhibitor of spermidine synthase in plants . Spermidine synthase is an enzyme that catalyzes the transfer of the propylamine moiety from S-adenosylmethioninamine to putrescine, leading to the production of spermidine and 5’-methylthioadenosine.

Sensor for Detecting Trinitrotoluene (TNT) Contamination

It has been used as a colorimetric sensor for detecting trinitrotoluene (TNT) contamination . The sensor offers a rapid and efficient solution for assessing TNT contamination in environmental samples.

Safety and Hazards

Dicyclohexylamine is combustible and corrosive . Avoid contact with acids, metals and strong oxidizing agents . Concentrated vapors may form explosive mixtures with air . Exposure to heated dicyclohexylamine may cause thermal burns . Heating the chemical to decomposition may release nitrogen oxides and other potentially toxic gases .

Zukünftige Richtungen

The behavior of dicyclohexylamine over a nickel catalyst in the gaseous phase under reaction conditions of 433–463 K and a high molar excess of hydrogenation gas during which the equilibrium reaction of hydrogenation/dehydrogenation plays an important role . Such reaction conditions are used in the industrial production of dicyclohexylamine by gas-phase hydrogenation of aniline or disproportionation of cyclohexylamine over a nickel catalyst .

Wirkmechanismus

Target of Action

Dicyclohexylamine hydrochloride primarily targets spermidine synthase , a key enzyme involved in the biosynthesis of polyamines . Polyamines are organic compounds that play crucial roles in various cellular processes, including cell growth and differentiation .

Mode of Action

Dicyclohexylamine hydrochloride acts as an inhibitor of spermidine synthase . By inhibiting this enzyme, it disrupts the normal biosynthesis of polyamines, leading to changes in cellular processes that depend on these compounds .

Biochemical Pathways

The inhibition of spermidine synthase by dicyclohexylamine hydrochloride affects the polyamine biosynthesis pathway . This can lead to an increase in the synthesis of other polyamines, such as spermine, as the organism tries to compensate for the reduced levels of spermidine .

Pharmacokinetics

As a secondary amine, it is expected to undergo typical amine reactions . It is slightly soluble in water but readily dissolves in organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of spermidine synthase by dicyclohexylamine hydrochloride leads to a decrease in the levels of spermidine, a polyamine involved in various cellular processes . This can result in changes in cell growth and differentiation . Additionally, the increase in the synthesis of other polyamines, such as spermine, may also have effects at the molecular and cellular levels .

Action Environment

The action of dicyclohexylamine hydrochloride can be influenced by various environmental factors. For instance, it is generally stable but may decompose in the presence of strong acids or oxidizing agents . Furthermore, its solubility in water and organic solvents can affect its bioavailability and stability .

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNMTFSPSVOWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383148 | |

| Record name | ST018529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine hydrochloride | |

CAS RN |

4693-92-9 | |

| Record name | Dicyclohexylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST018529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole](/img/structure/B1224165.png)

![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]thio]-N-(2-chlorophenyl)acetamide](/img/structure/B1224169.png)

![N-[4-[4-(1-oxopropyl)-1-piperazinyl]phenyl]-2-furancarboxamide](/img/structure/B1224173.png)

![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224175.png)

![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224177.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]acetamide](/img/structure/B1224179.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B1224180.png)

![2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide](/img/structure/B1224181.png)

![N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B1224182.png)

![5-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid](/img/structure/B1224183.png)

![2-[[4-Ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]-1-(4-methylphenyl)ethanone](/img/structure/B1224185.png)